1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate
Overview
Description
1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C18H34N2O4 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Nociceptin Antagonists
Efficient asymmetric synthesis methods have been developed for compounds similar to the specified chemical, serving as intermediates in the synthesis of nociceptin antagonists. For example, an asymmetric synthesis of a piperidine derivative was designed for large-scale operations, yielding enantiomerically pure compounds critical for pharmaceutical applications (Jona et al., 2009).
Kinase Inhibitor Intermediates
Compounds structurally related to the query have been identified as key intermediates in the synthesis of potent protein kinase inhibitors, suggesting their role in the development of new therapeutic agents. One study described the asymmetric synthesis of a piperidine derivative, highlighting its potential industrial application due to mild conditions and high yields (Hao et al., 2011).
Structural and Catalytic Applications
Research has also explored the structural characterization and catalytic applications of related piperidine derivatives. The synthesis of tert-butyl piperidine-carboxylate derivatives and their utilization as catalysts in acylation chemistry demonstrate their versatility in organic synthesis and potential for self-activation through neighboring group effects (Mennenga et al., 2015).
Anticancer Drug Intermediates
Moreover, certain derivatives have been synthesized as important intermediates for small molecule anticancer drugs, illustrating the significance of such chemical entities in medicinal chemistry research. A rapid and high-yield synthetic method has been established for one such intermediate, highlighting the ongoing need for effective antitumor drugs (Zhang et al., 2018).
Mechanism of Action
Target of Action
It is known that this compound is used in various fields of research and industry.
Mode of Action
It is a derivative of piperidine-1,3-dicarboxylate, which suggests it may share similar interactions with its targets.
Biochemical Pathways
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Result of Action
As an intermediate in the synthesis of biologically active compounds , it likely contributes to the overall effects of these compounds.
Action Environment
It is recommended to store similar compounds in an inert atmosphere and under -20°c , suggesting that temperature and atmospheric conditions may play a role in its stability.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(3-methylbutylamino)piperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O4/c1-7-23-16(21)14-12-20(17(22)24-18(4,5)6)11-9-15(14)19-10-8-13(2)3/h13-15,19H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXSUXZVXGYBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1NCCC(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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